molecular formula C12H15N3OS B175475 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 16951-27-2

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B175475
CAS No.: 16951-27-2
M. Wt: 249.33 g/mol
InChI Key: GQCRCQLETCLZLO-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate thioamide under acidic or basic conditions. One common method involves the use of isatoic anhydride and a primary amine, followed by cyclization with a thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or the use of flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents. Additionally, the use of catalysts, such as metal nanoparticles or solid acids, can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the dimethylaminoethyl side chain, which may result in different biological activities and chemical reactivity.

    3-(2-aminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an aminoethyl side chain instead of a dimethylaminoethyl group, which can affect its solubility and interaction with biological targets.

    3-(2-(methylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Has a methylaminoethyl side chain, which may influence its pharmacokinetic properties and potency.

Uniqueness

3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl side chain enhances its solubility in polar solvents and may improve its ability to cross biological membranes, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-14(2)7-8-15-11(16)9-5-3-4-6-10(9)13-12(15)17/h3-6H,7-8H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRCQLETCLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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